molecular formula C21H21N5O4S2 B2514356 N-[4-({2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide CAS No. 895424-26-7

N-[4-({2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide

Cat. No.: B2514356
CAS No.: 895424-26-7
M. Wt: 471.55
InChI Key: FMUFYGCUFPGJLG-UHFFFAOYSA-N
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Description

N-[4-({2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for various scientific and industrial applications.

Preparation Methods

The synthesis of N-[4-({2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide involves multiple steps. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate acylating agents in the presence of a base such as piperidine . The reaction is typically carried out in refluxing ethanol for several hours to yield the desired product. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

N-[4-({2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the development of new pharmaceuticals. In biology, it has shown potential as an enzyme inhibitor, particularly for carbonic anhydrase and cholinesterase . In medicine, it is being investigated for its anticancer and antimicrobial properties. Additionally, it has industrial applications as a precursor for the synthesis of other bioactive molecules.

Comparison with Similar Compounds

N-[4-({2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide is unique due to its specific structural features and pharmacological activities. Similar compounds include other triazolothiadiazine derivatives, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines . These compounds share similar core structures but differ in their substituents and specific biological activities. The unique combination of a triazole ring fused with a thiadiazine ring in this compound contributes to its distinct pharmacological profile.

Properties

IUPAC Name

N-[4-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S2/c1-14(27)23-16-5-9-19(10-6-16)32(28,29)22-12-11-17-13-31-21-24-20(25-26(17)21)15-3-7-18(30-2)8-4-15/h3-10,13,22H,11-12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUFYGCUFPGJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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